molecular formula C11H20N2O2 B6642234 N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B6642234
M. Wt: 212.29 g/mol
InChI Key: WOPJPJIZFGRVJY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 3-(1-hydroxyethyl)pyrrolidine-1-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the molecule, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide
  • N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine
  • N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propionamide

Uniqueness

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the hydroxyethyl group provides opportunities for further functionalization and derivatization .

Properties

IUPAC Name

N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(14)9-4-5-13(6-9)7-11(15)12-10-2-3-10/h8-10,14H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJPJIZFGRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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